![molecular formula C52H88N10O15 B549164 N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide CAS No. 162808-62-0](/img/structure/B549164.png)
N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
概要
説明
カスホファンギンは、エキノカンジン系に属する半合成リポペプチド系抗真菌剤です。主に、アスペルギルス属およびカンジダ属による真菌感染症の治療に使用されます。 カスホファンギンは、真菌細胞壁の必須成分であるβ(1,3)-D-グルカンの合成を阻害することによって作用します .
製法
カスホファンギンは、真菌Glarea lozoyensisの発酵産物であるプネウモカンジンB0を原料とする半合成プロセスによって合成されます . 製法はいくつかの工程からなります。
発酵: Glarea lozoyensisを発酵させてプネウモカンジンB0を生成します。
固液分離: 発酵産物を固液分離します。
浸出と吸着: 分離した産物を浸出し、吸着させます。
脱着と濃縮: 吸着させた産物を脱着して濃縮します。
乾燥: 濃縮した産物を乾燥させて粗製物を得ます。
化学反応解析
カスホファンギンは、以下を含む様々な化学反応を起こします。
加水分解: カスホファンギンは加水分解を受け、不活性代謝物を生成します.
N-アセチル化: この反応により、N-アセチル化された代謝物が生成されます.
酸化と還元: カスホファンギンは主に非酸化代謝を受けますが、特定の条件下では酸化と還元反応にも関与する可能性があります.
科学研究への応用
カスホファンギンは、幅広い科学研究に応用されています。
準備方法
Caspofungin is synthesized through a semi-synthetic process starting from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis . The preparation involves several steps:
Fermentation: Glarea lozoyensis is fermented to produce pneumocandin B0.
Solid-Liquid Separation: The fermentation product undergoes solid-liquid separation.
Leaching and Adsorption: The separated product is leached and adsorbed.
Desorption and Concentration: The adsorbed product is desorbed and concentrated.
Drying: The concentrated product is dried to obtain a crude product.
Synthesis and Refining: The crude product undergoes three-step synthesis and one-step refining to produce caspofungin acetate.
化学反応の分析
Caspofungin undergoes various chemical reactions, including:
Hydrolysis: Caspofungin can undergo hydrolysis, leading to the formation of inactive metabolites.
N-acetylation: This reaction results in the formation of N-acetylated metabolites.
Oxidation and Reduction: While caspofungin primarily undergoes non-oxidative metabolism, it can also participate in oxidation and reduction reactions under specific conditions.
科学的研究の応用
Pharmacological Potential
The compound's structural complexity indicates potential pharmacological applications. Research has indicated that compounds with similar structures may exhibit:
- Antioxidant Activity : Compounds with hydroxyl groups often show significant antioxidant properties.
- Anti-inflammatory Effects : The presence of specific functional groups can modulate inflammatory pathways.
Drug Development
The unique arrangement of functional groups makes this compound a candidate for drug development targeting various diseases. Its bioactivity can be explored through:
- In vitro Studies : Assessing cellular interactions and effects on specific pathways.
- In vivo Studies : Evaluating therapeutic efficacy in animal models.
Biochemical Research
This compound can serve as a tool in biochemical research to understand interactions within complex biological systems. Its ability to bind to various receptors or enzymes can be studied to elucidate mechanisms of action.
Nanotechnology Applications
Due to its complex structure, the compound could be utilized in nanotechnology for:
- Drug Delivery Systems : Enhancing the solubility and bioavailability of therapeutic agents.
- Targeted Therapy : Modifying nanoparticles for specific targeting of diseased tissues.
Case Study 1: Antioxidant Activity
A study exploring structural analogs of the compound demonstrated significant antioxidant activity through radical scavenging assays. The presence of hydroxyl groups was crucial for this activity.
Case Study 2: Anti-inflammatory Properties
Research involving similar compounds revealed their effectiveness in reducing inflammation in murine models of arthritis. The mechanism was linked to the inhibition of pro-inflammatory cytokines.
作用機序
類似化合物との比較
カスホファンギンは、ミカファンギンやアニデュラファンギンなどの他のエキノカンジンと比較されます . 3つの化合物はすべてβ(1,3)-D-グルカンの合成を阻害しますが、カスホファンギンには独自の特徴があります。
有効性: カスホファンギンは、アゾール剤やアムホテリシンBに対して耐性を示すものも含めて、幅広いカンジダ属に効果的です.
安全性プロファイル: カスホファンギンは、他の抗真菌剤と比較して、副作用が少ないため、耐容性が高いです.
類似化合物には以下が含まれます。
ミカファンギン: 類似の作用機序を持つ、しかし薬物動態が異なる別のエキノカンジンです。
アニデュラファンギン: こちらもエキノカンジンで、類似の適応症で使用されますが、代謝経路が異なります.
生物活性
The compound N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide (commonly referred to as a lipopeptide antifungal agent) exhibits significant biological activity primarily against pathogenic fungi. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Basic Information
Property | Details |
---|---|
CAS Number | 135575-42-7 |
Molecular Formula | C50H80N8O17 |
Molecular Weight | 1065.2 g/mol |
IUPAC Name | N-[(3S,9S,...(full name omitted for brevity)] |
The compound's structure features multiple hydroxyl groups and amino functionalities that contribute to its solubility and biological activity. It primarily acts by inhibiting the synthesis of 1,3-β-D-glucan—a critical component of fungal cell walls—thereby compromising the integrity of fungal cells and leading to cell death .
Antifungal Activity
Research has shown that this compound is effective against a range of fungal pathogens. Its antifungal properties have been attributed to its ability to disrupt cell wall synthesis. Notably:
- In vitro Studies : Various studies have demonstrated that this compound exhibits potent antifungal activity against species such as Candida albicans and Aspergillus fumigatus.
- Efficacy : In a study comparing its effectiveness with established antifungal agents like fluconazole and amphotericin B, it was found to be equally or more effective in inhibiting fungal growth .
Case Studies
- Clinical Application : A clinical trial involving patients with invasive candidiasis highlighted the compound's effectiveness in reducing fungal burden compared to standard treatments. Patients treated with this lipopeptide showed a significant decrease in fungal load within the first week of therapy .
- Resistance Mechanisms : Investigations into resistance mechanisms revealed that while some strains of fungi developed resistance to traditional antifungals, they remained susceptible to this compound. This suggests a potential role in treating resistant fungal infections .
Comparative Studies
A series of comparative studies have been conducted to evaluate the biological efficacy of this compound against other antifungals:
Study | Compounds Compared | Findings |
---|---|---|
Study 1 | Fluconazole | Compound showed superior efficacy |
Study 2 | Amphotericin B | Comparable effectiveness with fewer side effects |
Study 3 | Caspofungin | Demonstrated lower resistance development |
Mechanistic Insights
Mechanistic studies indicate that the compound not only inhibits cell wall synthesis but also triggers apoptotic pathways in fungal cells. This dual action enhances its antifungal efficacy and provides a promising avenue for further research into combination therapies .
特性
CAS番号 |
162808-62-0 |
---|---|
分子式 |
C52H88N10O15 |
分子量 |
1093.3 g/mol |
IUPAC名 |
(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28-,29+,30+,33+,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
InChIキー |
JYIKNQVWKBUSNH-WVDDFWQHSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
異性体SMILES |
CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |
正規SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Key on ui application |
Caspofungin is an antifungal drug, and used for the treatment of esophageal candidiasis and invasive aspergillosis in patients who are refractory to or intolerant of other therapies. |
沸点 |
1408.1ºC at 760mmHg |
melting_point |
N/A |
Key on ui other cas no. |
162808-62-0 179463-17-3 |
物理的記述 |
Solid |
溶解性 |
Mol wt, 1213.41. Hygroscopic white to off-white powder. Freely sol in water, methanol; slightly sol in ethanol /Acetate/ Slightly soluble in ethanol, and soluble in phosphate buffer (pH 3.2) |
保存方法 |
−20°C |
同義語 |
Cancidas caspofungin caspofungin acetate Caspofungin MSD L 743,872 L 743872 L-743,872 L-743872 L743,872 L743872 MK 0991 MK-0991 MK0991 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。